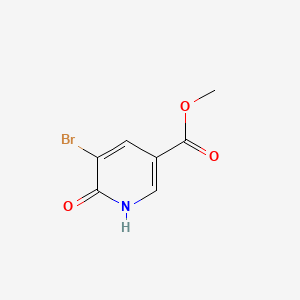

Methyl 5-bromo-6-hydroxynicotinate

描述

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical and pharmaceutical research. dovepress.comnih.govnih.gov This structural motif is present in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3). nih.gov Its importance extends to the pharmaceutical industry, where the pyridine ring is a key component in numerous drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and antihypertensive agents. dovepress.comresearchgate.net

The unique electronic properties of the pyridine ring, characterized by an electron-deficient nature, influence its reactivity, making it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This reactivity, coupled with the ability to fine-tune its properties through substitution, allows chemists to design and synthesize novel molecules with specific biological activities. researchgate.net The adaptability of the pyridine scaffold has led to its designation as a "privileged structure" in medicinal chemistry, signifying its recurring presence in successful drug candidates. nih.gov

Methyl 5-bromo-6-hydroxynicotinate as a Key Building Block in Heterocyclic Chemistry

Within the diverse family of pyridine derivatives, this compound stands out as a particularly useful and versatile building block in heterocyclic chemistry. chemicalbook.comsigmaaldrich.com Its structure incorporates several key features: a pyridine ring, a bromine atom, a hydroxyl group, and a methyl ester. This combination of functional groups provides multiple reactive sites, allowing for a wide range of chemical transformations.

The bromine atom at the 5-position can participate in various cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 6-position can be converted to other functionalities, such as a chloro group, or can influence the reactivity of the pyridine ring through its electronic effects. frontierspecialtychemicals.comsigmaaldrich.com The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or can be involved in other transformations. chemicalbook.com This multi-functional nature makes this compound a valuable starting material for the synthesis of more complex heterocyclic systems.

Evolution of Research Perspectives on Halogenated and Hydroxylated Pyridine Esters

The scientific community's interest in halogenated and hydroxylated pyridine esters has evolved significantly over time. Initially, research focused on the fundamental synthesis and reactivity of these compounds. chemicalbook.com Over the years, the focus has shifted towards their application as key intermediates in the synthesis of complex target molecules, particularly those with potential pharmaceutical applications.

The development of new synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has greatly expanded the utility of halogenated pyridines. acs.org Similarly, a deeper understanding of the role of hydroxyl groups in directing regioselectivity and influencing biological activity has spurred further research. nih.gov The ability to selectively functionalize specific positions on the pyridine ring has become a critical aspect of modern synthetic strategy. This has led to a greater appreciation for compounds like this compound, which offer a pre-functionalized scaffold amenable to diverse and complex molecular architectures.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMVACLRBBJYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377399 | |

| Record name | Methyl 5-bromo-6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381247-99-0 | |

| Record name | Methyl 5-bromo-6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 6 Hydroxynicotinate and Its Precursors

Synthetic Routes from Methyl 6-hydroxynicotinate via Halogenation Reactions

The most direct and commonly cited method for synthesizing Methyl 5-bromo-6-hydroxynicotinate is through the electrophilic bromination of its immediate precursor, Methyl 6-hydroxynicotinate. chemicalbook.com The hydroxyl group at the C6 position of the pyridine (B92270) ring is an activating group, which facilitates the electrophilic substitution of a bromine atom onto the ring.

A typical laboratory-scale synthesis involves suspending Methyl 6-hydroxynicotinate in a suitable solvent, such as acetic acid. chemicalbook.com To this suspension, elemental bromine is added, often in a dropwise manner to control the reaction rate. chemicalbook.com The reaction mixture is then heated to facilitate the bromination process. One documented procedure specifies heating the reaction at 60°C for 18 hours to ensure the completion of the reaction. chemicalbook.com

Following the reaction period, a workup procedure is necessary to isolate and purify the desired product. This typically involves cooling the mixture and quenching any unreacted bromine with a reducing agent, such as a saturated sodium thiosulfate (B1220275) solution. chemicalbook.com The pH of the solution is then carefully adjusted to near neutral (pH ~7) using a base, like sodium bicarbonate followed by sodium hydroxide (B78521), which causes the product to precipitate out of the solution as a solid. chemicalbook.com The resulting solid, this compound, is then collected by filtration and dried. chemicalbook.com This method has been reported to yield the product in high purity and quantity. chemicalbook.com

| Reaction Step | Reagents and Conditions | Purpose | Reference |

| Starting Material | Methyl 6-hydroxynicotinate | The precursor molecule for bromination. | chemicalbook.com |

| Bromination | Bromine (Br₂), Acetic Acid (CH₃COOH), 60°C, 18 h | To introduce a bromine atom onto the pyridine ring. | chemicalbook.com |

| Quenching | Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | To neutralize excess unreacted bromine. | chemicalbook.com |

| Neutralization | Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH) | To adjust the pH and precipitate the product. | chemicalbook.com |

| Isolation | Filtration and drying | To collect the solid this compound. | chemicalbook.com |

Alternative Synthetic Pathways to Brominated Hydroxynicotinates

While direct bromination of Methyl 6-hydroxynicotinate is efficient, alternative pathways can be envisioned for producing brominated hydroxynicotinates. One such strategy involves reversing the order of the final steps: bromination followed by esterification.

This alternative route would begin with the bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid. sigmaaldrich.com This intermediate acid could then be subjected to esterification conditions to form the final methyl ester product. This approach may be advantageous if the starting 6-hydroxynicotinic acid is more readily available or if the bromination reaction is more selective on the acid than on the ester.

Furthermore, the synthesis of related esters, such as Ethyl 5-bromo-6-hydroxynicotinate, follows a similar logic, simply substituting the corresponding alcohol (ethanol) during the esterification step. synquestlabs.com The principles of activating the pyridine ring for bromination remain the same across these different synthetic considerations.

Esterification Strategies for Nicotinic Acid Derivatives

The esterification of nicotinic acid and its derivatives is a fundamental transformation in the synthesis of compounds like this compound. researchgate.netchemistryjournal.net The most common method is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. scholarsresearchlibrary.com The reaction is typically heated to drive the equilibrium towards the formation of the ester. scholarsresearchlibrary.com

Another approach involves the conversion of the nicotinic acid derivative into a more reactive species. For example, the acid can be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂), often with a catalytic amount of DMF. mdpi.com This highly reactive acyl chloride hydrochloride can then be reacted with the desired alcohol in the presence of a base, such as triethylamine, to yield the corresponding ester. mdpi.com This method is particularly useful when dealing with sensitive substrates or when Fischer esterification conditions are not suitable.

Patented industrial processes have also described the direct conversion of pyridine dicarboxylic acids, like cinchomeronic acid, into nicotinic acid esters by refluxing them with an alcohol at high temperatures, which accomplishes both decarboxylation and esterification in a single step. google.com

| Esterification Method | Reagents | Description | Reference |

| Fischer-Speier | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Direct acid-catalyzed reaction between a carboxylic acid and an alcohol. | scholarsresearchlibrary.com |

| Via Acyl Chloride | Thionyl Chloride (SOCl₂), Alcohol, Base (e.g., Triethylamine) | Conversion of the carboxylic acid to a more reactive acyl chloride intermediate before reaction with the alcohol. | mdpi.com |

| Direct Conversion | Pyridine Dicarboxylic Acid, Alcohol, High Temperature | A one-step process combining decarboxylation and esterification. | google.com |

Regioselective Bromination Techniques for Pyridine Systems

The selective introduction of a bromine atom at a specific position on a pyridine ring is a critical challenge in synthetic chemistry. The outcome of the bromination of a substituted pyridine is heavily influenced by the electronic properties of the existing substituents. youtube.com

In the case of Methyl 6-hydroxynicotinate, the C6-hydroxyl group is a strong electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. For Methyl 6-hydroxynicotinate, the positions ortho to the hydroxyl group are C5 and C7 (which is a nitrogen atom), and the para position is C3, which is already occupied by the methyl ester group. Therefore, the electrophilic bromination is strongly directed to the C5 position, resulting in high regioselectivity for this compound. chemicalbook.com

For less activated or differently substituted pyridine systems, achieving regioselectivity can be more complex. One advanced strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for substitution. researchgate.net After the desired halogenation, the N-oxide can be removed through a deoxygenation step. researchgate.net Other modern techniques employ directing groups or specialized reagents to achieve high regioselectivity under mild conditions, avoiding the use of harsh reagents like elemental bromine. tcichemicals.com For instance, methods have been developed that use phosphine (B1218219) reagents to temporarily functionalize the 4-position of a pyridine, allowing for subsequent displacement with a halide. nih.gov

Chemical Reactivity and Derivatization Studies of Methyl 5 Bromo 6 Hydroxynicotinate

Reactions at the Bromine Substituent

The bromine atom at the 5-position of the pyridine (B92270) ring is a key site for functionalization, enabling the introduction of diverse aryl, heteroaryl, and other organic moieties through various cross-coupling and substitution reactions.

Suzuki Cross-Coupling Reactions for Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of methyl 5-bromo-6-hydroxynicotinate, this palladium-catalyzed reaction allows for the coupling of the pyridine core with a wide range of aryl and heteroaryl boronic acids. nih.govnih.gov While specific studies on this compound are not extensively detailed in the reviewed literature, the reactivity of closely related compounds, such as methyl 5-bromonicotinate, provides valuable insights. For these substrates, the reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable phosphine (B1218219) ligand, and a base. nih.gov The choice of solvent and base is crucial for the reaction's success, with common systems including aqueous solutions of carbonates or phosphates in solvents like DME or 1,4-dioxane. nih.gov

The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov The presence of both an electron-withdrawing ester group and a potentially coordinating hydroxyl group on the pyridine ring can influence the reaction conditions required for optimal yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-pyridines

| Catalyst | Base | Solvent | Temperature | Typical Yields | Reference |

| Pd(PPh₃)₄ | K₃PO₄ | DMF | 37 °C | Good to Excellent | nih.gov |

| Pd(OAc)₂ / Ligand | K₂CO₃ | t-BuOH | Room Temp. to 100 °C | Moderate to High | nih.gov |

| NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 110 °C | Good to Excellent | nih.gov |

This table represents typical conditions for related compounds and serves as a general guideline.

Nucleophilic Substitution Reactions of the Bromine

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate. rsc.org While direct examples with this compound are scarce in the literature, the general principles of SNAr suggest that strong nucleophiles can displace the bromide.

Potential nucleophiles for this transformation include amines, alkoxides, and thiolates. The reaction of halogenoalkanes with ammonia (B1221849), for instance, proceeds via nucleophilic substitution, which can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts if not carefully controlled. bldpharm.comrsc.org For aromatic systems like this compound, the reaction would likely require elevated temperatures and a strong nucleophile.

Palladium-Catalyzed Functionalizations

Beyond Suzuki coupling, the bromine substituent on this compound can participate in a variety of other palladium-catalyzed functionalization reactions. These transformations offer routes to introduce functionalities other than aryl and heteroaryl groups.

Heck Reaction: The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of this compound with an alkene like styrene (B11656) would be expected to yield a 5-styryl-6-hydroxynicotinate derivative. The general mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govucl.ac.uk

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. nih.govnih.govrsc.org This transformation is catalyzed by a palladium complex with a suitable phosphine ligand. Applying this to this compound would enable the synthesis of a variety of 5-amino-6-hydroxynicotinate derivatives. The choice of ligand is critical and can influence the scope of the reaction with respect to the amine coupling partner. nih.gov

Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, to produce arylalkynes. This would allow for the introduction of an alkynyl group at the 5-position of the pyridine ring.

Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation, using a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II). This would lead to the formation of methyl 5-cyano-6-hydroxynicotinate.

Reactions at the Hydroxyl Substituent

The hydroxyl group at the 6-position of the pyridine ring offers another handle for chemical modification, primarily through reactions targeting the oxygen atom.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of this compound can be readily alkylated or acylated to form the corresponding ethers and esters.

O-Alkylation: This is typically achieved by treating the compound with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the halide from the alkylating agent. The existence of the related compound, methyl 5-bromo-6-methylnicotinate, suggests that methylation is a feasible transformation. bldpharm.com

O-Acylation: Acylation of the hydroxyl group can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For hydroxyamino acids, chemoselective O-acylation can be achieved under acidic conditions where the amino group is protonated and thus unreactive. bldpharm.com A similar strategy might be applicable to this compound, although the pyridine nitrogen could also be protonated.

Derivatization to Access Pyridone Forms

This compound can exist in tautomeric equilibrium with its pyridone form, methyl 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylate. This tautomerism is a common feature of 2- and 4-hydroxypyridines. The pyridone form opens up possibilities for N-alkylation reactions at the ring nitrogen. The synthesis of 2-pyridone-3-carboxylic acids and their subsequent decarboxylation has been reported, highlighting the reactivity of this class of compounds. nih.gov Derivatization of the pyridone tautomer of this compound could provide access to a range of N-substituted pyridones, which are important structural motifs in medicinal chemistry.

Reactions at the Ester Moiety

The ester functional group in this compound is a key site for derivatization, allowing for the synthesis of a variety of related compounds through hydrolysis, amidation, and transesterification.

Hydrolysis and Amidation of the Methyl Ester

Hydrolysis: The conversion of the methyl ester to the corresponding carboxylic acid, 5-bromo-6-hydroxynicotinic acid, can be achieved through standard hydrolysis procedures. While specific studies on the hydrolysis of this compound are not extensively documented in the literature, the general principles of ester hydrolysis are applicable. This reaction can be catalyzed by either acid or base. In a patent describing the synthesis of this compound, the final step involves neutralization with sodium hydroxide (B78521) at room temperature, which suggests that the ester is relatively stable to brief exposure to base under these conditions. chemicalbook.com For complete hydrolysis, more forcing conditions, such as heating with an aqueous acid or base, would likely be required.

Amidation: The amidation of this compound to produce 5-bromo-6-hydroxynicotinamide would typically involve reaction with ammonia or an appropriate amine. This transformation can be carried out by direct aminolysis, where the ester is heated with a high concentration of ammonia or an amine. Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then activated and reacted with an amine to form the amide. No specific examples of the direct amidation of this compound are readily available in the reviewed literature.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would allow for the synthesis of a variety of other alkyl 5-bromo-6-hydroxynicotinates. The general applicability of transesterification to nicotinic acid esters suggests that this transformation is feasible for the title compound. To drive the reaction to completion, it is common to use the desired alcohol as the solvent. While specific experimental data for the transesterification of this compound is not available in the current literature, the principles of this reaction are well-established.

Exploration of Ring Functionalization and Dearomatization Processes

The pyridine ring of this compound is electron-deficient, which makes it susceptible to certain types of nucleophilic attack and reductive functionalization.

Nucleophilic Dearomatization of Pyridine Derivatives

The dearomatization of pyridine derivatives is a powerful tool for the synthesis of more complex, three-dimensional nitrogen-containing heterocycles like dihydropyridines and piperidines. nih.govmdpi.com These products are significant structural motifs in many biologically active compounds. nih.gov The electron-withdrawing nature of the ester and bromo substituents on the pyridine ring of this compound makes it a suitable candidate for nucleophilic dearomatization reactions. nih.govresearchgate.net

Generally, the pyridine nitrogen is first activated by an N-functionalization, such as alkylation or acylation, to form a pyridinium (B92312) salt. mdpi.comresearchgate.net This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. mdpi.comresearchgate.net A wide range of nucleophiles, including organometallic reagents, enolates, and heteroaromatics, can be used in these reactions. mdpi.com The addition of the nucleophile typically occurs at the C2 or C4 position of the pyridinium ring, leading to the formation of a dihydropyridine (B1217469) derivative. nih.gov

Table 1: General Strategies for Nucleophilic Dearomatization of Pyridines

| Activation Method | Nucleophile | Product Type |

| N-Alkylation | Grignard Reagents, Organolithiums | Dihydropyridines |

| N-Acylation | Enolates, Silyl Enol Ethers | Dihydropyridines |

| N-Sulfonylation | Organocuprates | Dihydropyridines |

Electroreductive Alkylation Strategies

Electroreductive methods offer a modern and often milder alternative for the functionalization of pyridines. chemrxiv.org These techniques can be used to achieve C-H alkylation, avoiding the need for pre-functionalized starting materials. chemrxiv.orgacs.org For pyridine derivatives, electroreductive strategies can promote the addition of alkyl groups, often with high regioselectivity. chemrxiv.org

Recent studies have shown that the electroreductive C4-alkylation of pyridine derivatives can be achieved using alkyl bromides. chemrxiv.org The process involves a temporary dearomatization to a 1,4-difunctionalized intermediate, which then re-aromatizes. chemrxiv.org Such a strategy could potentially be applied to this compound to introduce an alkyl group at a specific position on the pyridine ring. The presence of the bromo and hydroxyl/ester groups would influence the regioselectivity of such a reaction. This method is noted for its scalability and good functional-group tolerance. chemrxiv.org

Cycloaddition Reactions of Oxidopyridinium Ions Derived from Nicotinates

Pyridinium ylides, which can be generated from pyridine derivatives, are versatile intermediates in cycloaddition reactions. mdpi.comresearchgate.net Specifically, oxidopyridinium ions, which are a class of pyridinium ylides, can be derived from hydroxypyridines. While there are no specific reports on the generation of an oxidopyridinium ion from this compound, related nicotinates have been successfully employed in such reactions.

For instance, N-alkylation of methyl 5-hydroxynicotinate leads to the formation of a pyridinium salt. Subsequent treatment with a base generates the corresponding oxidopyridinium ion in situ. These species can then undergo [4+3] cycloaddition reactions with dienes to produce bicyclic nitrogenous structures that are found in various natural alkaloids. The regioselectivity of these cycloadditions has been shown to be high with substituted butadienes.

(4+3)-Cycloadditions and Regioselectivity

The (4+3)-cycloaddition is a powerful synthetic method for constructing seven-membered rings, typically involving the reaction of a 4π-electron component (a diene) with a 3-atom, 2π-electron component (an allyl or, more commonly, an oxyallyl cation). wikipedia.orgresearchgate.net The pyridone ring of this compound can theoretically act as the 4π component in such reactions.

While direct experimental data on the (4+3)-cycloaddition of this compound is not available in the current literature, studies on analogous 2-pyrone and 2-pyridone systems provide significant insights. For instance, research on 3-hydroxy-2-pyrone derivatives has demonstrated their successful participation as the four-carbon unit in intermolecular (4+3)-cycloadditions with oxyallyl cations generated in situ. clockss.org In a notable study, 3-hydroxy-2-pyrone was reacted with an oxyallyl cation precursor in the presence of a Brønsted acid to yield a highly functionalized seven-membered carbocycle stereoselectively. clockss.org

The general mechanism for such a reaction involves the generation of an oxyallyl cation, which then undergoes a cycloaddition with the diene system of the pyridone. wikipedia.org The regioselectivity of this cycloaddition—that is, the specific orientation in which the two components combine—is a critical aspect. For an unsymmetrical diene like this compound and an unsymmetrical oxyallyl cation, multiple regioisomeric products are possible. The outcome is governed by a combination of electronic and steric factors.

In the case of this compound, the electron-withdrawing nature of the bromine atom and the methyl ester group is expected to significantly influence the electron distribution within the pyridone ring. This, in turn, would dictate the preferred sites of interaction with the incoming oxyallyl cation. Theoretical calculations and frontier molecular orbital (FMO) analysis are often employed to predict the regiochemical outcome of such cycloadditions.

To illustrate the potential regiochemical outcomes, a hypothetical reaction between this compound and a generic unsymmetrical oxyallyl cation is presented below. The formation of different regioisomers would depend on the specific reactants and conditions.

| Diene | Oxyallyl Cation Precursor | Conditions | Potential Regioisomeric Products | Predicted Major Isomer |

| This compound | Unsymmetrical α,α'-dihaloketone | Reductive (e.g., Fe₂(CO)₉) | Isomer A, Isomer B | Dependent on electronics and sterics |

| This compound | (Z)-3-acetoxy-1-(methylthio)-2-(triisopropylsilyloxy)-1-propene | Brønsted Acid (e.g., Tf₂NH) | Isomer C, Isomer D | Dependent on electronics and sterics |

This table presents a hypothetical scenario based on known reactivity of similar compounds, as direct experimental data for this compound is not available.

Influence of Substituents on Cycloaddition Outcomes

The substituents on both the diene and the three-carbon component play a crucial role in determining the feasibility, rate, and regioselectivity of (4+3)-cycloaddition reactions. In this compound, the bromine atom at the 5-position and the methyl carboxylate group at the 3-position are key influencers.

Electronic Effects: Both the bromo and the ester groups are electron-withdrawing. This reduces the electron density of the pyridone ring, potentially making it less reactive towards electron-deficient oxyallyl cations in a normal electron-demand cycloaddition. However, this electronic modification is not uniform across the diene system. The inductive and mesomeric effects of these substituents create a polarized diene. Studies on other heterocyclic systems, such as imidazopyridines, have shown that halogen substituents (like bromine) can increase the reactivity of a diene in certain cycloadditions through their inductive electron-withdrawing effect. beilstein-journals.org The regioselectivity would be strongly dictated by the relative electron density at the C-2 and C-4 positions of the pyridone ring.

Steric Effects: The bromine atom, while not excessively large, and the methyl ester group introduce steric hindrance. This can influence the approach of the oxyallyl cation and may favor the formation of the less sterically hindered regioisomer. In some cycloaddition reactions, the interplay between electronic and steric effects can lead to counterintuitive outcomes, where the electronically favored product is sterically disfavored.

The nature of the substituents on the oxyallyl cation is equally important. Electron-donating or electron-withdrawing groups on the oxyallyl cation will alter its electrophilicity and can reverse the regioselectivity of the cycloaddition.

To visualize the potential influence of substituents, the following table outlines predicted outcomes based on general principles of cycloaddition chemistry.

| Pyridone Substituent | Oxyallyl Cation Substituent | Expected Effect on Reactivity | Predicted Regiochemical Outcome |

| 5-Bromo, 3-Ester (as in target compound) | Electron-donating | Potentially increased reactivity due to favorable electronic mismatch. | Regioselectivity governed by the most nucleophilic carbon of the pyridone attacking the most electrophilic terminus of the cation. |

| 5-Bromo, 3-Ester (as in target compound) | Electron-withdrawing | Potentially decreased reactivity due to unfavorable electronic matching. | Regioselectivity may be altered or diminished. |

| Hypothetical: 5-H, 3-Ester | Electron-donating | Higher reactivity compared to the bromo-substituted analogue due to less electron withdrawal. | Regioselectivity would differ due to the change in the electronic landscape of the diene. |

| Hypothetical: 5-Bromo, 3-H | Electron-donating | Reactivity influenced primarily by the bromo substituent. | Regioselectivity would differ from the ester-substituted analogue. |

This table is a predictive analysis based on established principles of cycloaddition reactions, as direct experimental data for these specific combinations involving this compound is not publicly available.

Mechanistic Investigations of Reactions Involving Methyl 5 Bromo 6 Hydroxynicotinate

Elucidation of Cross-Coupling Mechanisms in Pyridine (B92270) Systems

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in methyl 5-bromo-6-hydroxynicotinate makes it an ideal substrate for such transformations, particularly the Suzuki-Miyaura coupling. ubc.calibretexts.org The generally accepted mechanism for the Suzuki-Miyaura reaction, which is applicable to bromopyridine systems, proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org

The catalytic cycle typically involves three main steps:

Oxidative Addition: The cycle begins with the oxidative addition of the bromopyridine, this compound, to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org

Transmetalation: The next step is transmetalation, where an organoboron reagent (such as a boronic acid or ester) transfers its organic group to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species, forming a borate (B1201080) complex which then facilitates the transfer of the organic moiety to the palladium center, displacing the halide.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated from the metal center. This step forms the new carbon-carbon bond of the final product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

Recent studies have utilized real-time monitoring and computational methods, such as Density Functional Theory (DFT), to gain deeper insights into these steps, revealing the dynamic processes and intermediates involved. ubc.canih.gov These investigations help in optimizing reaction conditions and in the design of more efficient catalysts for coupling reactions on complex pyridine scaffolds. nih.gov

Mechanistic Pathways of Bromination Reactions

The synthesis of this compound itself involves a key bromination step. The precursor, methyl 6-hydroxynicotinate, undergoes electrophilic aromatic substitution. The 6-hydroxy group, existing in tautomeric equilibrium with the 2-pyridone form, is a strong activating group. This activation directs the incoming electrophile, in this case, bromine.

The mechanism proceeds as follows:

Generation of the Electrophile: In a solvent such as acetic acid, molecular bromine (Br₂) can be polarized or form a more reactive electrophilic species.

Nucleophilic Attack: The electron-rich pyridine ring, activated by the hydroxyl/oxo group, acts as a nucleophile. The lone pair on the nitrogen atom can push electron density into the ring, and the hydroxyl group strongly activates the positions ortho and para to it. The attack occurs at the C5 position, which is para to the hydroxyl group and meta to the electron-withdrawing methyl ester group. This regioselectivity is consistent with the electronic properties of the substituents. youtube.comyoutube.com

Formation of the Sigma Complex: The attack by the pyridine ring on the bromine atom leads to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion.

Rearomatization: A base (which can be the solvent or another species in the mixture) removes the proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Kinetic studies on the bromination of 2-pyridone and its derivatives have shown that the reaction rate is dependent on the pH and the concentration of the bromine species. acs.org These studies support a mechanism involving the attack of bromine on the neutral pyridone molecule.

Computational and Experimental Studies on Cycloaddition Mechanisms

The 2-pyridone tautomer of this compound can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govresearchgate.net Both experimental and computational studies have been employed to understand the mechanisms and feasibility of such reactions.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring the potential energy surfaces of these reactions. compchemhighlights.orgrsc.org These studies can determine whether a reaction proceeds through a concerted mechanism (where all bonds are formed in a single transition state) or a stepwise mechanism involving discrete intermediates. For the Diels-Alder reaction of 2-pyridones, a concerted, though often asynchronous, pathway is generally favored. researchgate.net

Key findings from computational and experimental studies on related systems include:

Diene Reactivity: The reactivity of the pyridone as a diene is influenced by the substituents on the ring. The presence of both electron-donating (hydroxyl) and electron-withdrawing (bromo, methyl ester) groups on this compound would create a complex electronic environment influencing the HOMO-LUMO gap with a potential dienophile.

Aromaticity: The gain or loss of aromaticity during the reaction plays a crucial role. DFT studies have shown that reactions that achieve a progressive gain in aromaticity are kinetically and thermodynamically more favorable. rsc.org

Pressure and Catalysis: High-pressure conditions have been shown to promote Diels-Alder reactions of 2(1H)-pyridones. nih.govresearchgate.net Furthermore, Lewis acid catalysis can accelerate the reaction by coordinating to the dienophile or the pyridone itself.

| Study Type | Focus | Key Mechanistic Insight | Reference |

| Experimental | Diels-Alder of substituted 2(1H)-pyridones with N-phenylmaleimide | Reaction proceeds under atmospheric and high pressure to form isoquinuclidine derivatives. | nih.gov |

| Computational (DFT) | Diels-Alder reactivities of benzene (B151609) and aza-benzenes | Activation energy generally decreases as more nitrogen atoms are introduced into the aromatic ring. | compchemhighlights.org |

| Computational (DFT) | Role of aromaticity in Diels-Alder reactions | Reactions that lead to an increase in aromaticity in the product are kinetically and thermodynamically favored. | rsc.org |

| Computational | Diels-Alderase enzyme (PyrI4) mechanism | The enzyme utilizes acid catalysis and an induced-fit mechanism to stabilize the transition state and control stereospecificity. | nih.gov |

This table is generated based on data from related systems to infer potential mechanistic pathways.

Insights into Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of a multifunctional molecule like this compound raises important questions of selectivity. The relative positioning of the bromo, hydroxyl, and methyl ester groups dictates the regiochemistry of further transformations.

Regioselectivity in reactions like further electrophilic substitution or metal-catalyzed C-H functionalization is governed by the combined electronic and steric effects of the existing substituents. nih.gov For instance, in Suzuki-Miyaura coupling involving polysubstituted bromopyridines, the order of substitution can be influenced by steric hindrance around the bromine atoms and the potential for coordinating effects from adjacent groups. nih.gov DFT calculations are a powerful tool for predicting the most likely sites of reaction by modeling the transition state energies for different pathways. researchgate.netacs.org

Stereoselectivity becomes critical in reactions that create new chiral centers, such as in certain cycloaddition reactions. nih.govnih.gov The facial selectivity of the approach of a dienophile to the pyridone diene, leading to endo or exo products, can be predicted using computational models. nih.gov These models analyze the orbital interactions and steric repulsions in the transition state. For example, studies on Diels-Alder reactions of 2(1H)-pyridones have used molecular orbital calculations to explain the observed stereoselectivity. nih.govresearchgate.net In enzymatic reactions, the protein's active site imposes strict stereochemical control, guiding the substrate into a specific orientation that leads to a single stereoisomer. nih.gov

Investigation of Charge Transfer in Pyridine Adducts

This compound can form adducts with various molecules, and the nature of the bonding in these adducts can involve significant charge-transfer interactions. A charge-transfer complex is formed when a molecule with high electron affinity (an acceptor) interacts with a molecule with low ionization potential (a donor).

In the context of pyridine derivatives, spectrophotometric studies have investigated charge-transfer complexes formed between substituted pyridines (the electron donors) and halogens like iodine and bromine (the electron acceptors). rsc.orgrsc.org The formation of these complexes is characterized by the appearance of a new absorption band in the UV-visible spectrum, known as the charge-transfer band. acs.org

Spectroscopic Analysis in Structural Elucidation and Reaction Monitoring

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For Methyl 5-bromo-6-hydroxynicotinate, ¹H NMR and ¹³C NMR are fundamental in confirming the identity of reaction products.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each proton in the molecule are observed. chemicalbook.com The spectrum, typically run in a solvent like DMSO-d₆, shows a singlet for the methyl protons of the ester group at approximately 3.80 ppm. chemicalbook.com The aromatic protons on the pyridine (B92270) ring also appear as singlets, with chemical shifts around 8.12 ppm and 8.19 ppm. chemicalbook.com A broad singlet observed at a much lower field, around 12.77 ppm, is characteristic of the hydroxyl proton. chemicalbook.com The integration of these signals provides a ratio of the protons, further confirming the structure.

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| OCH₃ | 3.80 | Singlet |

| Aromatic H | 8.12 | Singlet |

| Aromatic H | 8.19 | Singlet |

| OH | 12.77 | Broad Singlet |

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of their electronic environment. The carbonyl carbon of the ester group, for instance, would appear at a significantly downfield position compared to the sp² carbons of the pyridine ring.

Role of Mass Spectrometry (MS) in Confirming Molecular Structures and Intermediates

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₇H₆BrNO₃, the expected molecular weight is approximately 232.03 g/mol . chemicalbook.comalfa-chemistry.comcookechem.com

In a typical mass spectrum using electrospray ionization (ESI), the molecule is often observed as a protonated molecular ion [M+H]⁺. chemicalbook.com For this compound, this would correspond to a peak at an m/z (mass-to-charge ratio) of approximately 231.9 or 232.9, depending on the bromine isotope (⁷⁹Br or ⁸¹Br). chemicalbook.com The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infoyoutube.com This results in two peaks of almost equal intensity separated by 2 m/z units for any fragment containing a bromine atom. docbrown.infoyoutube.com

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For aromatic compounds, the ring structure is often stable, leading to a prominent molecular ion peak. libretexts.org The fragmentation of related nicotinate (B505614) derivatives can also offer insights into the expected fragmentation patterns. nih.gov

Utilizing Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. frontiersin.org Each functional group absorbs infrared radiation at a characteristic frequency, leading to a unique IR spectrum. youtube.com For this compound, the IR spectrum would exhibit several key absorption bands.

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=O (ester) | Stretching | 1700-1750 |

| C=C and C=N (aromatic ring) | Stretching | 1400-1600 |

| C-O (ester) | Stretching | 1000-1300 |

| C-Br | Stretching | 500-600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. youtube.com The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Molecules with conjugated systems, such as the pyridine ring in this compound, typically exhibit strong UV absorption. The position and intensity of the absorption maxima (λ_max) can be influenced by the substituents on the ring. For comparison, the UV spectrum of the related compound, methyl nicotinate, shows absorption in the UV region. spectrabase.com The presence of the bromine atom and the hydroxyl group on the pyridine ring of this compound would be expected to shift the absorption maxima.

Advanced Spectroscopic Techniques for Complex Nicotinate Derivatives

For more complex nicotinate derivatives or for unambiguous assignment of all signals in the NMR spectra, advanced spectroscopic techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are particularly valuable. wikipedia.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.com For a complex nicotinate derivative, COSY would help to establish the connectivity of the protons on the pyridine ring and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgyoutube.com This is extremely useful for assigning the ¹³C NMR spectrum, which can often be challenging due to the lower natural abundance and sensitivity of the ¹³C nucleus.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. nih.gov This information is critical for piecing together the complete molecular structure, especially for identifying quaternary carbons and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique provides information about the spatial proximity of protons. nih.gov It is particularly useful for determining the stereochemistry of a molecule.

For the analysis of complex mixtures or for obtaining high-resolution data, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used. These methods separate the components of a mixture before they are analyzed by the mass spectrometer, allowing for the characterization of individual compounds.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For a compound like Methyl 5-bromo-6-hydroxynicotinate, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and the energetics of chemical reactions.

While specific DFT studies on the reaction energetics of this compound are not widely published, the methodology has been extensively applied to similar bromo-substituted heterocyclic compounds. nih.govnih.gov These studies typically involve calculating the energy profile of a reaction pathway, which includes the reactants, transition states, and products. The energy difference between these states helps in understanding the reaction's feasibility and kinetics. For instance, in the synthesis or further functionalization of this compound, DFT could be used to model the bromination step of a precursor like Methyl 6-hydroxynicotinate, identifying the transition state and calculating the activation energy for the reaction. chemicalbook.com

Table 1: Representative DFT-Calculated Properties for a Heterocyclic Molecule This table illustrates typical data obtained from DFT calculations on a related bromo-substituted molecule to demonstrate the methodology.

| Calculated Parameter | Description | Typical Value/Finding |

| Optimized Geometry | The most stable 3D arrangement of atoms with minimum energy. | Bond lengths and angles are determined for the lowest energy conformation. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending). | Used to confirm the structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum. |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | Calculation of the transition state energy relative to the reactants. |

| Reaction Enthalpy (ΔH) | The net energy change of a reaction (heat absorbed or released). | Determines if a reaction is exothermic or endothermic. |

Prediction of Reactivity and Selectivity through Computational Methods

Computational methods are pivotal in predicting the reactivity of this compound and the selectivity of its reactions. rsc.org Frontier Molecular Orbital (FMO) theory and Fukui functions, derived from DFT calculations, are central to these predictions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally implies higher chemical reactivity.

Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the Fukui function values across the atoms of this compound, one could predict where a substitution or addition reaction is most likely to occur.

Studies on related nitrogen heterocycles and other substituted aromatics show that these DFT-derived descriptors are effective in rationalizing and predicting chemical behavior. nih.govnih.gov

Table 2: Conceptual DFT-Based Reactivity Descriptors for this compound This table conceptualizes the application of reactivity descriptors to the target molecule.

| Descriptor | Implication for Reactivity | Predicted Site of Interest on this compound |

| HOMO Energy | Indicates nucleophilic character (electron-donating ability). | Regions with high HOMO density are prone to electrophilic attack. |

| LUMO Energy | Indicates electrophilic character (electron-accepting ability). | Regions with high LUMO density are prone to nucleophilic attack. |

| Fukui Function (f-) | Predicts sites for electrophilic attack. | Likely to be highest on the electron-rich pyridine (B92270) ring and hydroxyl oxygen. |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. | Likely to be highest on the carbonyl carbon and carbon atoms adjacent to electronegative groups. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target.

In a typical docking simulation, the 3D structure of the target protein is obtained from a database like the Protein Data Bank. The ligand is then placed into the protein's active site, and a scoring function is used to estimate the binding energy (or docking score). A lower docking score generally indicates a more favorable binding interaction.

While specific docking studies featuring this compound are not prominent in the literature, studies on structurally similar bromo-substituted heterocyclic compounds demonstrate the utility of this approach. nih.govmdpi.com For example, a related compound docked against the enzyme elastase yielded a docking score of -7.4 kcal/mol and was shown to form hydrogen bonds with specific amino acid residues like Gln34. nih.gov Such simulations could identify potential protein targets for this compound and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Table 3: Hypothetical Molecular Docking Results for this compound This table is a representative example based on findings for similar molecules, illustrating potential docking outcomes.

| Target Protein | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Hypothetical Kinase | -7.8 | ASP 121 | Hydrogen Bond (with hydroxyl group) |

| LYS 45 | Hydrogen Bond (with carbonyl oxygen) | ||

| PHE 110 | Pi-Pi Stacking (with pyridine ring) | ||

| VAL 38, ILE 95 | Hydrophobic Interaction | ||

| Hypothetical Hydrolase | -6.9 | SER 88 | Hydrogen Bond (with hydroxyl group) |

| HIS 210 | Pi-Pi Stacking (with pyridine ring) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Nicotinate (B505614) Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For nicotinate derivatives, a QSAR model could predict the biological activity (e.g., enzyme inhibition, receptor binding affinity) based on calculated molecular descriptors.

The development of a QSAR model involves several steps:

Data Set Collection: A series of nicotinate derivatives with experimentally measured biological activities is compiled.

Descriptor Calculation: Molecular descriptors (physicochemical, topological, electronic) are calculated for each molecule.

Model Building: Statistical methods are used to build a mathematical equation correlating the descriptors with the activity.

Validation: The model's predictive power is rigorously tested.

A study on inhibitors of the nicotine-metabolizing enzyme CYP2A6 successfully used DFT-based properties as descriptors to build a highly predictive 3D-QSAR model. nih.gov The model, which incorporated fields for electron density and the Fukui function, achieved a high correlation coefficient (r² = 0.82) and a strong predictive validation score (q² = 0.72), demonstrating that computational properties can effectively predict the inhibitory potency of nicotine (B1678760) analogs. nih.gov Such an approach could be applied to a series of this compound derivatives to guide the synthesis of more potent compounds.

Table 4: Key Parameters in a Representative QSAR Study for Nicotinate Analogs Based on a published QSAR study on related compounds. nih.gov

| Parameter | Description | Finding/Value |

| Biological Activity | The measured endpoint, often expressed as IC₅₀ or pIC₅₀. | Inhibition of Cytochrome P450 2A6 (CYP2A6) enzyme. |

| Molecular Descriptors | Numerical values representing molecular properties. | Conceptual DFT-based fields (electron density, Fukui function). |

| Correlation Coefficient (r²) | A measure of how well the model fits the training data. | 0.82 |

| Cross-validation (q²) | A measure of the model's internal predictive ability. | 0.72 |

| Conclusion | The overall finding of the QSAR model. | The model successfully predicted the inhibitory potencies of an external test set, validating its utility. |

Applications in Advanced Organic Synthesis

Methyl 5-bromo-6-hydroxynicotinate as a Precursor for Diverse Heterocyclic Scaffolds

While the synthesis of various heterocyclic compounds often utilizes nicotinate (B505614) derivatives, specific and detailed examples commencing from this compound are not widely reported. The presence of the bromo and hydroxyl functionalities suggests its potential as a starting material for creating fused heterocyclic systems. For instance, intramolecular cyclization reactions or cross-coupling reactions could theoretically lead to the formation of pyridopyrimidines, furo[3,2-b]pyridines, or thieno[3,2-b]pyridines. However, the current body of scientific literature does not provide explicit methodologies or reaction schemes demonstrating these transformations with this compound as the starting reagent.

Synthesis of Complex Polycyclic Nitrogenous Compounds through Cycloaddition Reactions

The application of this compound in cycloaddition reactions to construct complex polycyclic nitrogenous compounds is an area that remains to be explored. Cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, are powerful tools for the synthesis of intricate molecular architectures. The electron-deficient nature of the pyridine (B92270) ring in the nicotinate derivative could potentially make it a suitable component in such reactions. However, there is a lack of published research detailing the use of this compound as a dienophile, diene, or dipolarophile in the synthesis of polycyclic systems.

Development of Novel Reagents and Catalytic Systems Utilizing Nicotinate Derivatives

The development of novel reagents or catalytic systems derived from this compound has not been a focus of reported research. While nicotinate derivatives, in general, are used in coordination chemistry and as ligands in catalysis, there are no specific examples in the literature of this compound being functionalized to create a new reagent or being a core component of a catalytic system. The potential for the nitrogen atom and the hydroxyl group to act as coordination sites for metal centers exists, but this has not been translated into documented catalytic applications for this specific molecule.

Strategies for Asymmetric Synthesis Involving the Nicotinate Core

Asymmetric synthesis is a critical field in modern organic chemistry for producing enantiomerically pure compounds. While various strategies exist for the asymmetric synthesis of molecules containing a pyridine or nicotinate core, there are no specific methods reported that utilize this compound as a chiral substrate or that employ a chiral catalyst for its enantioselective transformation. The development of such strategies would be a valuable addition to the synthetic chemist's toolbox but currently remains an underexplored area of research.

Potential in Medicinal Chemistry Research and Drug Discovery

Methyl 5-bromo-6-hydroxynicotinate as a Scaffold for Biologically Active Compounds

This compound is a versatile scaffold in medicinal chemistry, serving as a starting point for the synthesis of a wide array of biologically active compounds. chemicalbook.comchemicalbook.comfishersci.pt Its substituted pyridine (B92270) ring structure is a key feature in many compounds developed for various therapeutic targets. The bromine atom and the hydroxyl group on the pyridine ring offer reactive sites for further chemical modifications, allowing for the creation of diverse derivatives. This adaptability makes it a valuable building block in the generation of new chemical entities with potential pharmacological activities. nih.gov

The core structure of this compound can be found in various derivatives that have been investigated for their medicinal properties. For instance, modifications at the hydroxyl and carboxyl groups can lead to the formation of ethers, esters, and amides, each with potentially unique biological profiles. The bromine atom can be replaced through various coupling reactions to introduce different functional groups, further expanding the chemical space that can be explored from this single scaffold.

Derivatives as Enzyme Inhibitors: Focus on SARS-CoV-2 Main Protease Inhibitors

The global health crisis caused by SARS-CoV-2 spurred intensive research into finding effective antiviral agents. One of the key viral targets for drug development is the main protease (Mpro or 3CLpro), an enzyme essential for viral replication. mdpi.com The inhibition of this enzyme can halt the viral life cycle, making it a prime target for therapeutic intervention.

Nicotinamide (B372718) and its derivatives have been investigated as potential inhibitors of SARS-CoV-2 proteins. researchgate.net While direct studies on this compound as a SARS-CoV-2 main protease inhibitor are not extensively documented in the provided results, the broader class of pyridine and nicotinate (B505614) derivatives has shown promise. For example, in silico studies have suggested that nicotinamide analogues could potentially inhibit various SARS-CoV-2 target proteins. researchgate.net The structural features of this compound make it a candidate for the design of novel inhibitors. The pyridine core can mimic natural ligands, and the substituents can be tailored to fit into the active site of the Mpro enzyme, potentially leading to potent inhibition. The development of derivatives from this scaffold could lead to new antiviral therapies. mdpi.commdpi.com

Exploration of Immunomodulatory Properties of Nicotinate Derivatives

Nicotinate and nicotinamide derivatives have been shown to be involved in modulating immune and inflammatory responses. nih.gov For instance, some nicotinamide derivatives have demonstrated the ability to attenuate benzene-induced hematotoxicity by affecting immune and inflammation-related pathways. nih.gov This suggests that compounds derived from the nicotinate scaffold could have immunomodulatory effects.

Research has shown that certain nutritional supplements can modulate the inflammatory response in various conditions. nih.gov While not directly focused on this compound, the broader family of nicotinate derivatives is being explored for its potential to influence the immune system. nih.gov For example, some niclosamide (B1684120) derivatives, which contain a substituted pyridine-like ring, exhibit immunomodulatory properties. nih.gov The structural components of this compound provide a framework that could be functionalized to create molecules that interact with immune cells and pathways, potentially leading to new treatments for inflammatory and autoimmune diseases.

Design and Synthesis of Analgesic and Anti-inflammatory Nicotinate Compounds

Derivatives of nicotinic acid have been a significant area of research for the development of new analgesic and anti-inflammatory agents. jst.go.jpresearchgate.net Several studies have reported the synthesis of nicotinate derivatives with potent anti-inflammatory activity, often targeting cyclooxygenase (COX) enzymes. nih.govnih.gov

One study detailed the synthesis of two novel series of nicotinate derivatives that exhibited significant inhibitory activity against COX-2, an enzyme involved in inflammation and pain. nih.gov Certain synthesized compounds showed COX-2 inhibitory activity comparable to the well-known anti-inflammatory drug celecoxib. nih.gov Another study focused on 2-substituted phenyl derivatives of nicotinic acid and found that compounds with a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory effects, comparable to mefenamic acid. jst.go.jp These findings underscore the potential of the nicotinate scaffold in designing new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. researchgate.netnih.gov

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| Nicotinate Derivatives | COX-2 | Showed potent COX-2 inhibitory activity, with some compounds equipotent to celecoxib. | nih.gov |

| 2-Substituted Phenyl Derivatives of Nicotinic Acid | Analgesic & Anti-inflammatory Activity | Compounds with a 2-bromophenyl substituent showed significant analgesic and anti-inflammatory effects. | jst.go.jp |

Investigation into Antitubercular and Other Antimicrobial Activities of Related Pyridine Derivatives

The pyridine scaffold is a cornerstone in the development of antimicrobial and particularly antitubercular agents. nih.govnih.govscirp.org The emergence of multidrug-resistant tuberculosis has driven the search for new and effective treatments, with pyridine derivatives being a promising class of compounds.

Several research efforts have focused on designing and synthesizing novel pyridine-containing molecules with potent activity against Mycobacterium tuberculosis. For instance, pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been developed and shown to have excellent in vitro inhibitory activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov Similarly, pyridine-based 1,3,4-oxadiazole (B1194373) embedded hydrazinecarbothioamide derivatives have demonstrated potent anti-tubercular activity. nih.gov Other examples include imidazo[1,2-a]pyridine (B132010) derivatives and 2,4-disubstituted pyridine derivatives, which have also shown significant bactericidal activity against M. tuberculosis. tandfonline.comfrontiersin.org These studies highlight the versatility of the pyridine core in creating a diverse range of antitubercular agents. rsc.org

| Pyridine Derivative Class | Antimicrobial Target | Key Findings | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridine-3-carboxamides | Mycobacterium tuberculosis | Excellent in vitro inhibitory activity against drug-sensitive and multidrug-resistant strains. | nih.gov |

| Pyridine-based 1,3,4-oxadiazole hydrazinecarbothioamides | Mycobacterium tuberculosis | Potent anti-tubercular activity. | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Mycobacterium tuberculosis | Evaluated as potential anti-TB agents. | tandfonline.com |

| 2,4-Disubstituted pyridine derivatives | Mycobacterium tuberculosis | Significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. | frontiersin.org |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry Contexts

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies would involve systematically modifying the different parts of the molecule—the methyl ester, the hydroxyl group, and the bromine atom—and evaluating the effect of these changes on a specific biological activity.

For example, in the context of anti-inflammatory agents, SAR studies on nicotinate derivatives have revealed that the nature and position of substituents on the pyridine ring and any attached phenyl rings are crucial for activity. jst.go.jpnih.gov Similarly, in the development of antitubercular agents, SAR studies on pyridine derivatives have shown that specific substitutions can significantly enhance potency and improve pharmacokinetic properties. nih.gov For instance, the introduction of certain groups can increase the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell walls. The systematic exploration of the chemical space around the this compound scaffold is essential for the rational design of more potent and selective therapeutic agents.

常见问题

Q. What are the optimal synthetic routes for Methyl 5-bromo-6-hydroxynicotinate, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via halogenation or functional group interconversion on a nicotinic acid scaffold. A common approach involves bromination of a precursor like methyl 6-hydroxynicotinate using brominating agents such as N-bromosuccinimide (NBS) under radical or electrophilic conditions . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity.

- Temperature control : Mild temperatures (0–25°C) prevent side reactions like over-bromination.

- Catalysts : Light or radical initiators (e.g., AIBN) improve bromination efficiency.

Purity (>95%) is achievable via recrystallization or column chromatography, as noted in commercial synthesis protocols .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the bromine and hydroxyl substitution patterns. For example, the hydroxyl proton appears as a broad singlet (~δ 10-12 ppm), while aromatic protons show splitting consistent with the pyridine ring .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and O–H (~3200 cm) validate ester and hydroxyl groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern characteristic of bromine .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at position 5 acts as an electrophilic site for Suzuki or Buchwald-Hartwig couplings, while the hydroxyl group at position 6 can participate in hydrogen bonding or deprotonation under basic conditions. Key considerations:

- Steric hindrance : The methyl ester at position 4 may slow nucleophilic attacks, requiring bulky ligands (e.g., XPhos) to enhance coupling efficiency .

- Electronic effects : The electron-withdrawing ester group activates the bromine for nucleophilic substitution but may deactivate the ring toward electrophilic reactions. Computational studies (DFT) are recommended to map charge distribution .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural analogs : Compare this compound with derivatives like Methyl 6-bromo-5-nitronicotinate (similarity index: 0.76) to isolate substituent-specific effects .

- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Mechanistic studies : Use isotopic labeling (e.g., O) to track metabolic pathways or competitive binding assays to identify off-target interactions .

Q. How can crystallographic data (e.g., SHELX refinement) improve the understanding of this compound’s solid-state properties?

Single-crystal X-ray diffraction with SHELXL refinement provides atomic-level insights:

- Hydrogen bonding : The hydroxyl group may form intramolecular H-bonds with the ester carbonyl, stabilizing the crystal lattice .

- Packing motifs : Analysis of π-π stacking and halogen interactions (Br···O/N) informs solubility and stability predictions .

- Twinned data : For challenging crystals, SHELXD’s dual-space methods resolve phase problems .

Comparative Analysis and Methodological Guidance

Q. How does this compound compare to its structural analogs in terms of reactivity and bioactivity?

Q. What computational tools are recommended for predicting the metabolic fate of this compound?

- ADMET Predictors : Software like Schrödinger’s QikProp estimates logP (2.1), solubility (-3.2), and CYP450 interactions .

- Docking Simulations : AutoDock Vina models binding to targets like kinases or oxidoreductases, guided by crystallographic data .

- DFT Calculations : Gaussian 16 optimizes transition states for bromine displacement reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。